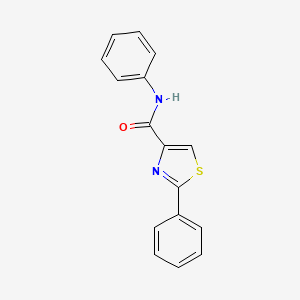

N,2-diphenyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

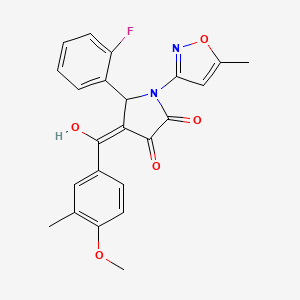

“N,2-diphenyl-1,3-thiazole-4-carboxamide” is a compound with the molecular formula C16H12N2OS . It belongs to the class of thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N,2-diphenyl-1,3-thiazole-4-carboxamide, focusing on various unique applications:

Anticancer Activity

Compounds related to N,2-diphenyl-1,3-thiazole-4-carboxamide have been evaluated for their anticancer activities. For instance, certain thiazole derivatives have been tested against liver carcinoma cell lines like HepG2 . The cytotoxicity assays help determine the concentration of the compound that inhibits cell growth or leads to cell death .

Antibacterial Properties

Thiazole compounds have shown activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli . This suggests potential applications in developing antibacterial agents.

Antifungal Efficacy

Similarly, antifungal activities have been observed with thiazole derivatives against strains like Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae , indicating their use in antifungal drug development.

Pharmaceutical Testing

N,2-diphenyl-1,3-thiazole-4-carboxamide is available for purchase as a reference standard for pharmaceutical testing , which implies its use in quality control and drug formulation studies.

Chemical Research

The compound’s detailed chemical properties such as molecular formula and mass are documented , suggesting its application in chemical research for synthesis and analysis.

Mechanism of Action

Target of Action

N,2-diphenyl-1,3-thiazole-4-carboxamide is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular formula is c16h12n2os , which may influence its ADME properties.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It’s worth noting that water is an economically viable, nontoxic, and environmentally acceptable solvent for the design and development of green chemistry techniques .

Future Directions

Thiazoles, including “N,2-diphenyl-1,3-thiazole-4-carboxamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities, with the aim of developing new drugs with improved efficacy and fewer side effects .

properties

IUPAC Name |

N,2-diphenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(17-13-9-5-2-6-10-13)14-11-20-16(18-14)12-7-3-1-4-8-12/h1-11H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLLZOJSNRLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-diphenyl-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)

![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)

![[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B2920938.png)

![N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2920940.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)

![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2920946.png)

![1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2920947.png)

![methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B2920951.png)